Benzyl carbamate
Overview
Description
Mechanism of Action
Target of Action
Benzyl carbamate is an experimental small molecule .
Mode of Action
It is known that this compound can be used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the this compound group is removable with Lewis acids .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of primary amines . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It is known that this compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
It is known that this compound can be used in the synthesis of primary amines
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and bioavailability
Biochemical Analysis
Biochemical Properties
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This indicates that this compound can interact with various enzymes and proteins during biochemical reactions, particularly those involved in amine synthesis.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protected form of ammonia in the synthesis of primary amines . It can interact with biomolecules such as enzymes during this process. The exact binding interactions, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical reaction in which this compound is involved.
Temporal Effects in Laboratory Settings
A study has shown that the condensation between this compound and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents, discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives .
Transport and Distribution
Given its solubility in organic solvents and moderate solubility in water , it can be inferred that it may be transported and distributed via these mediums.
Subcellular Localization
Given its role in the synthesis of primary amines , it may be localized in areas of the cell where such synthesis occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl carbamate can be synthesized through the reaction of benzyl chloroformate with ammonia . The reaction typically occurs under mild conditions, producing this compound as a white solid.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzyl carbamate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce benzyl alcohol and carbamic acid.
N-Alkylation: The compound can be N-alkylated to form N-substituted carbamates.
Deprotection: The benzyl group can be removed using catalytic hydrogenation or Lewis acids.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas (H₂) are commonly used for the deprotection of this compound.
Lewis Acids: Compounds like boron trifluoride (BF₃) can also be used for deprotection.
Major Products Formed:
Benzyl Alcohol: Formed during the hydrolysis of this compound.
N-Substituted Carbamates: Formed during N-alkylation reactions.
Scientific Research Applications
Benzyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential use in drug development.
Industry: this compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Carbamic Acid: The parent compound of benzyl carbamate.
Benzyl Alcohol: A related compound that shares the benzyl group.
N-Substituted Carbamates: Compounds that are structurally similar but have different substituents on the nitrogen atom.
Uniqueness: this compound is unique due to its specific use as a protecting group for amines. Its ability to be selectively removed under mild conditions makes it valuable in organic synthesis .
Properties
IUPAC Name |
benzyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDIJCNWFYVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211159 | |
Record name | Benzyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-84-1 | |
Record name | Benzyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7890Q001S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzyl carbamate?
A1: this compound has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol.
Q2: How do C-H···X interactions influence the crystal packing of this compound?
A2: this compound molecules arrange themselves in layers connected by C-H···π interactions, while within each layer, stronger hydrogen bonding dominates. PIXEL analysis reveals that the combination of C-H···X (X = O, N, or π) interactions exhibits comparable energy to hydrogen bonding, playing a crucial role in layer geometry and assembly [].
Q3: Can this compound undergo reactions with formaldehyde?
A3: Yes, under basic conditions (potassium hydroxide) in a dioxane/water solution, this compound reacts with formaldehyde to yield N-methylol derivatives. This reaction follows a specific rate equation and exhibits a dependence on substituents, as demonstrated by Hammett's equation [].
Q4: Can this compound be used in Suzuki-Miyaura coupling reactions?
A4: Yes, this compound participates in Suzuki-Miyaura coupling reactions with arylboronic acids using an N-heterocyclic carbene-palladium(II)-1-methylimidazole complex as a catalyst. This reaction, conducted in water, provides an environmentally friendly approach to synthesize diarylmethane derivatives [].
Q5: How does the counterion influence the gold(I)-phosphine catalyzed hydroamination of 1,3-dienes with this compound?
A5: The counterion, specifically triflate, plays a crucial role in the proton-transfer step. Theoretical studies suggest that the triflate anion assists in this compound tautomerization by acting as a proton shuttle, leading to a lower energy barrier for this step and facilitating the reaction [].
Q6: Can this compound be used in the synthesis of benzofurans?
A6: Yes, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans utilizes this compound. It reacts with 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles under basic conditions to form α-(het)aroyl-α-(2-bromoaryl)acetonitriles, which subsequently undergo copper-catalyzed intramolecular O-arylation to yield the desired benzofurans [].
Q7: How is this compound used in the synthesis of phosphonopeptides?
A7: this compound participates in phospha-Mannich reactions with aldehydes and methyl dichlorophosphite. Subsequent aminolysis with amino acid esters or alcoholysis with hydroxyl acid esters yields N-Cbz (benzyloxycarbonyl)-protected phosphonopeptides or phosphonodepsipeptides [].
Q8: Can this compound be transformed into alpha-azidobenzeneacetamides?
A9: Yes, benzyl carbamates (Z-protected secondary amines) can be converted into the corresponding alpha-azidobenzeneacetamides through sequential treatment with lithium diisopropylamide (LDA), diphenyl phosphorochloridate (DPPCl), and NaN3 []. This transformation is proposed to occur through a mechanism involving a ring closure of a benzylic anion to generate an oxirane intermediate.
Q9: How is this compound used in the synthesis of homoallylic carbamates?
A10: A three-component condensation reaction involving an aldehyde, this compound, and allyltrimethylsilane, catalyzed by Scandium triflate, leads to the formation of the corresponding N-Cbz protected homoallylic amine. This reaction highlights the versatility of this compound as a building block in organic synthesis [].
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